molecular formula C20H23BrN2O3S B2445309 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942003-38-5

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2445309
CAS No.: 942003-38-5
M. Wt: 451.38
InChI Key: VKAMIFJUEIHLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic chemical compound belonging to the class of tetrahydroquinoline sulfonamides. This class of compounds has demonstrated significant potential in scientific research, particularly in the field of medicinal chemistry. Research Applications and Value: Tetrahydroquinoline sulfonamide derivatives are investigated for their diverse biological activities. Structurally similar compounds have been identified as potent and selective inhibitors of bromodomain-containing protein 4 (BRD4), a key target in oncology and inflammation research . Other analogs within this chemical family have been explored for their utility in raising stress tolerance in plants, indicating potential applications in agricultural chemistry . The specific presence of the bromo substituent on the benzenesulfonamide ring in this compound makes it a valuable intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, to create a library of analogs for structure-activity relationship (SAR) studies. Mechanism of Action Insight: While the precise mechanism of action for this specific bromo-substituted derivative requires experimental validation, closely related tetrahydroquinoline sulfonamides are known to function as acetyl-lysine (KAc) mimetics. They competitively bind to the bromodomain of BRD4, disrupting its interaction with acetylated histones and thereby modulating the expression of genes involved in inflammation and cell proliferation . Notice to Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-14(2)11-12-23-19-9-6-17(13-15(19)3-10-20(23)24)22-27(25,26)18-7-4-16(21)5-8-18/h4-9,13-14,22H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAMIFJUEIHLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isopentyl group and the bromine atom. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Common reagents used in these steps include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The compound exhibits promising biological activities, particularly in enzyme inhibition and antimicrobial properties. Studies have indicated that it can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma .

Therapeutic Applications
Research indicates that 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may have potential applications in treating:

  • Neurodegenerative Diseases: By modulating neurotransmitter levels through enzyme inhibition.
  • Cancer: The compound has shown potential anti-cancer activity by inducing apoptosis in cancer cell lines .
  • Antimicrobial Treatments: Its sulfonamide group suggests effectiveness against bacterial infections by interfering with folate synthesis pathways.

Chemical Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: Using methods such as the Pfitzinger reaction.
  • Introduction of the Isopentyl Group: Via alkylation reactions.
  • Sulfonamide Formation: Through reaction with sulfonyl chlorides .

Industrial Production Techniques
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality .

Research and Development

Enzyme Inhibition Studies
The compound has been extensively studied for its enzyme inhibition capabilities. For example:

  • It has shown selective inhibition against carbonic anhydrase IX with IC50 values indicating significant potency .
  • The mechanism of action involves binding to active sites of enzymes, thereby altering their conformation or blocking substrate access .

Case Studies
Several studies have documented the biological effects of this compound:

  • A study demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as an anti-cancer agent .
  • Another investigation focused on its antimicrobial properties, revealing effectiveness against specific bacterial strains through disruption of metabolic pathways.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide include other quinoline derivatives and sulfonamide-containing molecules. Examples include:

    This compound analogs: These compounds have similar structures but with variations in the substituents on the quinoline or benzene rings.

    Quinoline-based drugs: Such as chloroquine and hydroxychloroquine, which are used for their antimalarial and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structure, characterized by a quinoline core and a sulfonamide group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound based on available research findings.

The compound's molecular formula is C18H22BrN2O3SC_{18}H_{22}BrN_{2}O_{3}S, and its molecular weight is approximately 426.35 g/mol. The presence of the bromine atom and the sulfonamide group may contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition can disrupt normal cellular functions and lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma .
  • Antimicrobial Activity: The sulfonamide group is known for its antimicrobial properties. The compound may inhibit bacterial growth by interfering with folate synthesis pathways .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures exhibited significant antibacterial effects against various strains of bacteria. The mechanism involved inhibition of bacterial enzymes crucial for growth and reproduction.

Enzyme Inhibition

Research has demonstrated that sulfonamides can act as inhibitors for human acetylcholinesterase. Molecular docking studies indicated that these compounds bind effectively at the active site, leading to reduced enzyme activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate potential anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Enzyme Inhibition:
    • Objective: To evaluate the inhibitory effect on acetylcholinesterase.
    • Method: Molecular docking simulations were conducted alongside enzyme assays.
    • Results: The compound showed a significant binding affinity to the enzyme's active site, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Case Study on Antimicrobial Efficacy:
    • Objective: To determine antibacterial activity against E. coli and S. aureus.
    • Method: Disc diffusion method was employed to assess inhibition zones.
    • Results: The compound exhibited notable antibacterial effects, comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectsReferences
AntimicrobialEnzyme inhibitionSignificant growth inhibition,
Enzyme InhibitionAcetylcholinesteraseReduced activity
CytotoxicityApoptosis inductionCell cycle arrest in cancer cells

Q & A

What are the optimal synthetic strategies for 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction yields be improved?

Answer:
Synthesis of this compound typically involves coupling 4-bromobenzenesulfonyl chloride with a substituted tetrahydroquinoline derivative. A critical step is the sulfonamide bond formation, which requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. For example, in analogous sulfonamide syntheses (e.g., compound 3d in ), yields of ~80% were achieved using DMSO as a solvent and triethylamine as a base at 0–5°C . To optimize yields:

  • Use high-purity reagents (e.g., CAS-certified intermediates from suppliers like Kanto Reagents, –8).
  • Monitor reaction progress via TLC or LC-MS to identify intermediate byproducts.
  • Consider microwave-assisted synthesis for faster coupling .

How can crystallographic methods resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. Use SHELXL ( ) for refinement and ORTEP-3 ( ) for graphical representation. Key steps:

  • Grow crystals via vapor diffusion (e.g., using methanol/water mixtures).
  • Collect high-resolution data (≤1.0 Å) to resolve bromine and sulfonamide group positions.
  • Validate thermal displacement parameters (ADPs) to detect disorder in the isopentyl chain. For example, in related sulfonamides ( ), torsional angles of the tetrahydroquinoline ring were resolved using WinGX ( ).

What advanced spectroscopic techniques are recommended for characterizing this compound’s purity and stability?

Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish tetrahydroquinoline ring protons from isopentyl substituents. For example, in , methoxy groups showed distinct singlets at δ 3.15 ppm.
  • HRMS : Confirm molecular weight with <2 ppm error to detect halogen loss (common in brominated compounds).
  • DSC/TGA : Assess thermal stability; brominated sulfonamides often degrade above 200°C ().

How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bromodomains in ). Prioritize binding poses with sulfonamide oxygen forming hydrogen bonds to key residues (e.g., TRIM24 Asn152).
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the tetrahydroquinoline ring in aqueous environments.
  • QSAR : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity data from analogs like TAS1553 ( ).

How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions may arise from assay conditions or compound solubility. Mitigation strategies:

  • Solubility Optimization : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference ().
  • Control Experiments : Include a reference inhibitor (e.g., IACS-9571 in ) to validate assay sensitivity.
  • Dose-Response Curves : Perform triplicate runs with Hill slope analysis to confirm IC50 reproducibility ( ).

What methodologies are suitable for studying metabolic stability and degradation pathways?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Brominated sulfonamides often undergo CYP3A4-mediated dehalogenation ().
  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Track degradation products using high-resolution MS ().

How can structural modifications enhance target selectivity?

Answer:

  • Isosteric Replacement : Substitute bromine with CF3 to improve metabolic stability ().
  • Side-Chain Optimization : Replace isopentyl with cyclopropyl to reduce steric hindrance (analogous to ).
  • Crystallographic Fragment Screening : Identify auxiliary binding pockets using XFEL data ( ).

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to separate brominated byproducts.
  • Yield Bottlenecks : Optimize stoichiometry of sulfonyl chloride (1.2 equiv) and amine (1.0 equiv) to minimize waste (–8).
  • Safety : Handle brominated intermediates in fume hoods due to potential lachrymatory effects ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.